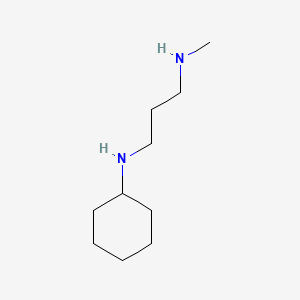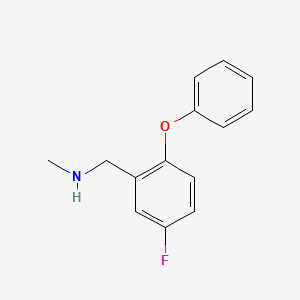
1-(5-Fluor-2-phenoxyphenyl)-N-methylmethanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C14H14FNO and its molecular weight is 231.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthese von Tracern
Diese Verbindung wird bei der automatisierten Radiosynthese von zwei 18F-markierten Tracern . Diese Tracer werden klinisch zur Bildgebung von Hypoxie und Tau-Pathologie eingesetzt . Die Verbindung wird bei der Herstellung dieser Radiotracer durch direkte 18F-Fluorierung unter Verwendung der entsprechenden Tosylatvorläufer verwendet .
PET-Bildgebung
Die Verbindung wird bei der Entwicklung von Positronen-Emissions-Tomographie (PET)-Tracern . PET ist eine nicht-invasive molekulare Bildgebungstechnik, die zur klinischen Diagnose zahlreicher Krankheiten eingesetzt wird . Die Verbindung kann Krankheiten erkennen, die mit der TSPO-Expression zusammenhängen .
Neurodegenerative Erkrankungen
Die Verbindung ist mit der Untersuchung von neurodegenerativen Erkrankungen . Die Überexpression von TSPO, die mit dieser Verbindung untersucht wird, ist mit verschiedenen Krankheiten wie neurodegenerativen Erkrankungen assoziiert .
Neuroinflammation
Die Verbindung wird zur Untersuchung von Neuroinflammation . Veränderungen der TSPO-Expression, die mit dieser Verbindung untersucht werden, können zu Neuroinflammation führen .
Gehirnverletzungen
Die Verbindung wird zur Untersuchung von Gehirnverletzungen . Veränderungen der TSPO-Expression, die mit dieser Verbindung untersucht werden, können durch Gehirnverletzungen auftreten .
Krebsforschung
Die Verbindung wird in der Krebsforschung eingesetzt . Die Überexpression von TSPO, die mit dieser Verbindung untersucht wird, ist mit verschiedenen Krebsarten assoziiert .
Wirkmechanismus
Target of Action
The primary target of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine, also known as 5-Fluoro-N-Methyl-2-Phenoxybenzylamine, is the Translocator Protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is dramatically upregulated under pathologic conditions . Activated microglia are the main cell type expressing the TSPO at sites of central nervous system pathology .
Mode of Action
The compound interacts with its target, the TSPO, by binding to it . This interaction leads to changes in the cellular functions, such as the modulation of cholesterol transport and the synthesis of steroid hormones .
Biochemical Pathways
It is known that the compound’s interaction with the tspo can influence several processes, including cell proliferation, apoptosis, and immune response .
Pharmacokinetics
Similar compounds have been shown to have good brain penetration and retention . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and thus its effectiveness.
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. For instance, in the context of neurodegenerative diseases, the compound could potentially be used to measure active disease in the brain .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s ability to bind to the TSPO and exert its effects .
Biochemische Analyse
Biochemical Properties
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with the translocator protein (TSPO), which is involved in cholesterol transport, steroidogenesis, and immunomodulation . The interaction with TSPO suggests that 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine may influence these physiological processes. Additionally, it has been shown to interact with other biomolecules involved in cellular respiration and metabolism .
Cellular Effects
The effects of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with TSPO in glial cells upon brain insult indicates its role in neuroinflammation and repair . This compound’s impact on cell function includes modulation of cholesterol transport and steroidogenesis, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine exerts its effects through binding interactions with biomolecules such as TSPO. This binding leads to the inhibition or activation of enzymes involved in cholesterol transport and steroidogenesis . The compound’s interaction with TSPO also suggests potential changes in gene expression related to these physiological processes . Furthermore, it may influence cellular respiration and metabolism by modulating the activity of proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine have been observed to change over time. Studies have shown that the compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function include sustained modulation of cholesterol transport and steroidogenesis, which may lead to alterations in cellular homeostasis . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are critical factors in its overall efficacy .
Dosage Effects in Animal Models
The effects of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cholesterol transport and steroidogenesis without causing significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and disruption of cellular homeostasis have been observed . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine is involved in metabolic pathways related to cholesterol transport and steroidogenesis. It interacts with enzymes such as TSPO, which play a crucial role in these pathways . The compound’s influence on metabolic flux and metabolite levels has been observed in various studies, indicating its potential impact on overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with TSPO suggests its involvement in cholesterol transport and distribution within cells . Additionally, studies have shown that the compound can accumulate in specific tissues, influencing its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications .
Subcellular Localization
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine exhibits specific subcellular localization, which influences its activity and function. The compound’s interaction with TSPO suggests its localization within mitochondria, where TSPO is predominantly found . This localization is essential for its role in cholesterol transport and steroidogenesis . Additionally, targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its activity and function .
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-9-12(15)7-8-14(11)17-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPXUQPTBDLHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639897 |
Source


|
| Record name | 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476310-75-5 |
Source


|
| Record name | 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
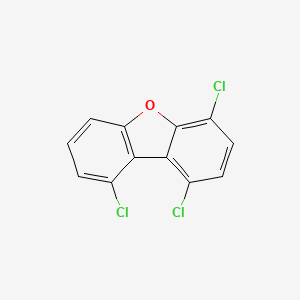
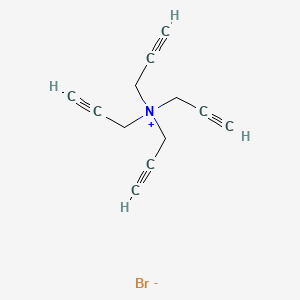
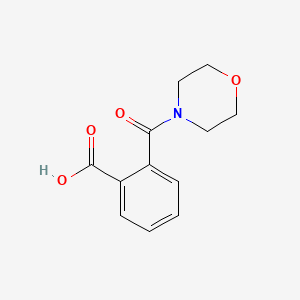
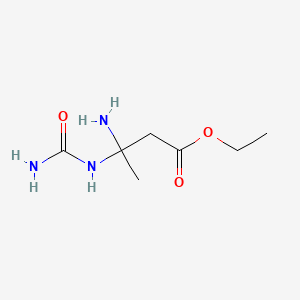
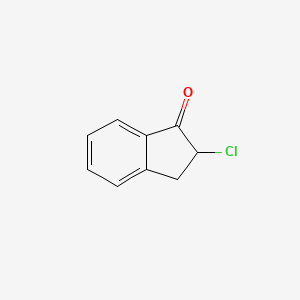
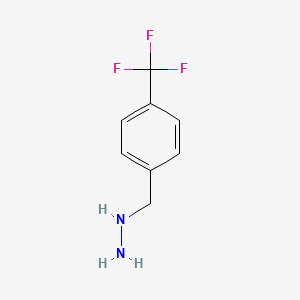
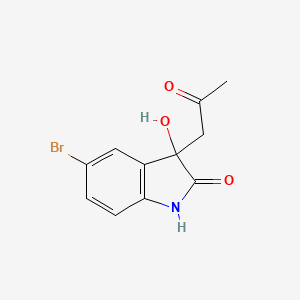
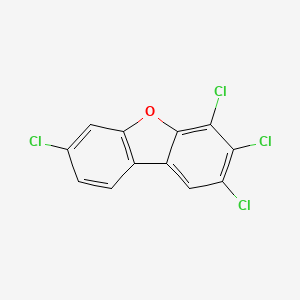

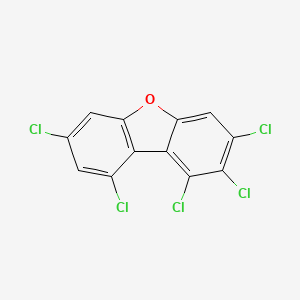
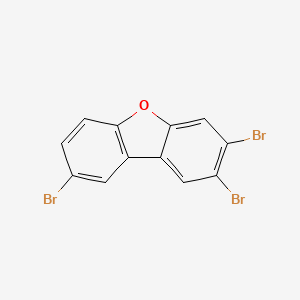
![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
